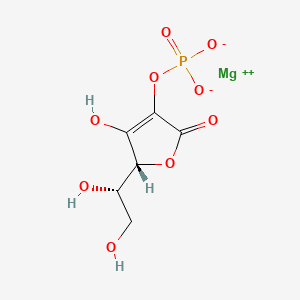
1-Boc-4-(Mercaptomethyl)piperidine
Overview
Description
“1-Boc-4-(Mercaptomethyl)piperidine”, also known as BMP, is an organic compound that is widely used in various scientific research applications. It is a derivative of piperidine and contains a thiol group in the 4-position of the piperidine ring. The IUPAC name of this compound is "tert-butyl 4-(sulfanylmethyl)-1-piperidinecarboxylate" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is known that piperidine derivatives can be synthesized through a variety of methods . For instance, piperazines, which are structurally similar to piperidines, can be synthesized through C–H functionalization .
Molecular Structure Analysis
The molecular weight of “this compound” is 231.36 . Its InChI code is "1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-15)5-7-12/h9,15H,4-8H2,1-3H3" .
Chemical Reactions Analysis
As a thiol-containing compound, “this compound” can act as a nucleophile and react with electrophilic substrates. This makes it useful for synthesizing a variety of compounds and for studying the mechanism of action of drugs.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .
Scientific Research Applications
1. Chemical Synthesis and Reactivity
1-Boc-4-(Mercaptomethyl)piperidine, as a piperidine derivative, plays a significant role in the field of chemical synthesis. Studies have demonstrated its utility in creating complex molecular structures. For instance, the molecule has been used in the lithiation-substitution process to control the formation of quaternary stereocenters, an essential step for synthesizing pharmaceutically relevant compounds. This process involves the manipulation of the tert-butoxycarbonyl (Boc) group, which is a pivotal component in the molecule's structure (Sheikh et al., 2012). Additionally, the molecule has been utilized in the design and synthesis of novel dendritic G-2 melamines, featuring piperidine motifs as key linkers, showcasing its versatility in forming complex molecular architectures (Sacalis et al., 2019).
2. Spectroscopic Analysis and Molecular Docking Studies
Spectroscopic methods and molecular docking studies have been extensively employed to characterize the molecular structure and predict the behavior of this compound derivatives. These studies provide insights into the molecule's geometrical parameters, vibrational assignments, and reactivity profiles, crucial for understanding its chemical behavior and potential applications. For instance, research involving 1-Benzyl-4-(N-Boc-amino)piperidine has highlighted its intricate molecular structure and potential anticancer activity through detailed spectroscopic investigations and molecular docking studies (Janani et al., 2020).
3. Applications in Drug Discovery and Medicinal Chemistry
This compound and its derivatives have shown potential in drug discovery and medicinal chemistry. The molecule's structure allows for the synthesis of a diverse array of pharmacologically active compounds. For example, the synthesis of triazolyl-substituted 3-aminopiperidines, which serve as new scaffolds for combinatorial chemistry, demonstrates the molecule's applicability in creating novel therapeutic agents (Schramm et al., 2010). Moreover, research on bicyclic piperidine-based HIV-1 inhibitors, utilizing N-Boc-piperidine-4-carboxylic acid, underscores the molecule's significance in designing new antiviral drugs (Dai Qiu-yun, 2011).
Mechanism of Action
Target of Action
1-Boc-4-(Mercaptomethyl)piperidine, also known as tert-butyl 4-(mercaptomethyl)piperidine-1-carboxylate, is a versatile compound used in various scientific research applications. .
Biochemical Pathways
It also affects various biochemical pathways and influences the expression of genes.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from 1.69 to 2.95 . Its water solubility varies, with Log S values ranging from -3.22 to -1.8 .
Action Environment
The compound is stable under an inert atmosphere and should be stored in a freezer, under -20°C . Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other substances in the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Boc-4-(Mercaptomethyl)piperidine plays a significant role in biochemical reactions due to its thiol group, which can act as a nucleophile and react with electrophilic substrates. This makes it useful for synthesizing a variety of compounds and studying the mechanism of action of drugs. It interacts with various enzymes and proteins, modulating their activity. For instance, it has been found to interact with receptors and enzymes, affecting various biochemical pathways and gene expression.
Cellular Effects
This compound influences cell function by interacting with cellular components and modulating their activity. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of receptors and enzymes, leading to changes in biochemical pathways and gene expression. These interactions can result in various cellular effects, including alterations in cell signaling and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its thiol group allows it to act as a nucleophile, reacting with electrophilic substrates and forming covalent bonds. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is typically stored in an inert atmosphere and at low temperatures to maintain its stability . Over time, degradation products may form, potentially affecting its activity and interactions with cellular components. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and biochemical pathways. At higher doses, it can become toxic and cause adverse effects. Studies have shown that it is important to carefully control the dosage to avoid toxicity and achieve the desired effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its thiol group allows it to participate in redox reactions and other biochemical processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding its role in metabolic pathways is crucial for elucidating its biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. Understanding its transport and distribution is essential for determining its bioavailability and overall efficacy in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is important for elucidating its activity and function within cells.
properties
IUPAC Name |
tert-butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-15)5-7-12/h9,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPAXJUGIFPJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729712 | |
| Record name | tert-Butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
581060-27-7 | |
| Record name | tert-Butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



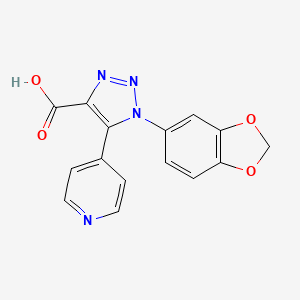
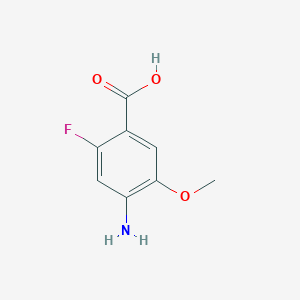
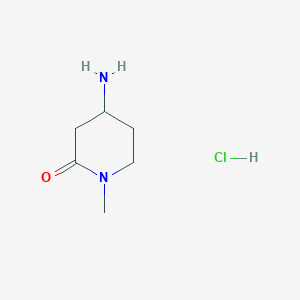
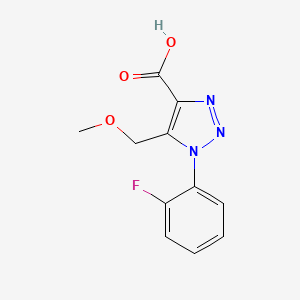

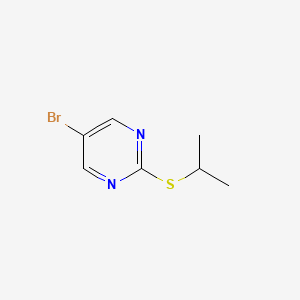

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)
